4,5-Dimethoxypyridin-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-6-4-9-3-5(8)7(6)11-2/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSAVBLGLHXMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670132 | |
| Record name | 4,5-Dimethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-17-3 | |
| Record name | 4,5-Dimethoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Features and Chemical Context of Dimethoxypyridinamines
The structure of 4,5-Dimethoxypyridin-3-amine, with its distinct substitution pattern, places it within the broader class of dimethoxypyridinamines. The defining features of these molecules are a pyridine (B92270) ring, an amine group, and two methoxy (B1213986) groups. The relative positions of these functional groups significantly influence the electronic properties, reactivity, and potential biological activity of the molecule.
While specific research on this compound is not extensively published, data for its isomers, such as 4,6-dimethoxypyridin-3-amine (B3030394) and 5,6-dimethoxypyridin-2-amine, offer a comparative context. For instance, derivatives of 4,6-dimethoxypyridin-3-amine have been investigated for their potential in developing treatments for leishmaniasis and for their ability to induce apoptosis in cancer cells. The specific positioning of the methoxy and amine groups in this compound would be expected to lead to a unique electronic and steric environment, influencing its reactivity and potential as a synthetic building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1087659-17-3 | sigmaaldrich.com |
| Molecular Formula | C₇H₁₀N₂O₂ | sigmaaldrich.comuni.lu |
| Molecular Weight | 154.17 g/mol | sigmaaldrich.com |
| InChI Key | KOSAVBLGLHXMDI-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |
| Predicted XlogP | 0.1 | uni.lu |
| Form | Solid | sigmaaldrich.com |
Significance of Pyridinamine Scaffolds in Organic Synthesis
Established Synthetic Routes to this compound
Traditional methods for synthesizing substituted pyridines have been refined over many years, providing reliable, albeit sometimes complex, pathways to the target molecules. These routes often rely on precursor-based strategies or the fundamental chemical principles of ring-formation.
Precursor-based strategies involve the chemical modification of an existing, suitably substituted pyridine or pyrimidine (B1678525) ring. A common approach involves the nucleophilic substitution of leaving groups, such as halogens, on the pyridine ring with methoxide (B1231860) ions to introduce the methoxy (B1213986) groups. For instance, the synthesis of the related isomer 4,6-Dimethoxypyridin-3-amine (B3030394) can be achieved by reacting halogenated pyridines with methoxide ions in a polar aprotic solvent, a reaction often enhanced by a copper(I) salt catalyst. Similarly, 4,5-dimethoxypyridin-2-amine (B1339457) can be synthesized via nucleophilic substitution on highly activated precursors like pentafluoropyridine.
Another powerful precursor strategy involves the directed lithiation of a substituted pyridine, followed by reaction with an electrophile. In a multi-step synthesis of a complex pyridin-4-ol derivative, commercially available 2,3-dimethoxypyridine (B17369) was first lithiated and then treated with trimethylborate, followed by oxidation to yield 2,3-dimethoxy-4-hydroxypyridine. nih.gov This intermediate underwent further regioselective functionalization, demonstrating how specific isomers can be built up from simpler pyridine precursors. nih.gov
In some cases, the precursor is a pyrimidine ring, which can be converted to the desired pyridine. One patented method for producing 4-amino-2,6-dimethoxypyridine starts with the cyclization of methyl cyanoacetate (B8463686) and urea (B33335) to form 4-amino-2,6-dihydroxy-pyrimidine, which is subsequently methylated to yield the final product. google.com
Table 1: Examples of Precursor-Based Synthetic Steps
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Halogenated Pyridine | Methoxide ions, Cu(I) catalyst, DMF | Dimethoxypyridine derivative | |
| 2,3-Dimethoxypyridine | 1. n-Butyl lithium 2. Trimethylborate 3. Peracetic acid | 2,3-Dimethoxy-4-hydroxypyridine | nih.gov |
| 4-Amino-2,6-dihydroxy-pyrimidine | Methylating agent | 4-Amino-2,6-dimethoxypyridine | google.com |
Ring-closure reactions involve constructing the pyridine heterocycle from acyclic precursors. These methods are fundamental to pyridine chemistry and offer versatility in introducing a wide array of substituents. Classical examples include the Chichibabin synthesis, which involves the condensation of aldehydes and ammonia (B1221849), and the Bönnemann cyclization of a nitrile with an alkyne. numberanalytics.com
More contemporary cyclization strategies often employ multi-component reactions to build complexity in a single step. A three-component synthesis of highly functionalized pyridin-4-ols was developed involving the reaction of alkoxyallenes, nitriles, and a carboxylic acid. chim.it The key step is an intramolecular aldol-type addition of a diene intermediate to an amide carbonyl group, followed by dehydration to form the aromatic pyridine ring. chim.it
Another efficient method involves a base-catalyzed cascade reaction. The synthesis of benzofuro[3,2-b]pyridines has been achieved through a potassium carbonate (K2CO3)-catalyzed sequence of 1,4-addition, intramolecular cyclization, and aromatization, starting from aurone-derived 1-azadienes and trisubstituted allenoates. acs.org This demonstrates how the pyridine ring can be forged through a carefully designed sequence of bond-forming events under mild conditions. acs.org
Novel Synthetic Approaches and Methodological Innovations
Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of pyridine synthesis. These innovations are centered on new catalytic systems and the application of green chemistry principles.
Transition metal catalysis has become an indispensable tool for synthesizing pyridine derivatives, often providing higher yields and selectivity compared to classical methods. numberanalytics.com Palladium-based catalysts are widely used for cross-coupling and amination reactions. rsc.org For example, the synthesis of 4,6-dimethoxypyridin-3-amine can involve a palladium-catalyzed amination of a corresponding pyridine precursor.
Copper catalysts are also prominent, particularly in reactions to form imidazo[1,2-a]pyridines and in facilitating reactions with methoxide ions. organic-chemistry.org Furthermore, catalysts based on less expensive and more earth-abundant metals are gaining traction. A notable green approach is the iron(III) chloride (FeCl3) catalyzed cyclization of ketoxime acetates and aldehydes to produce symmetrical pyridines in high yields without requiring any additives. rsc.org This highlights a shift towards more sustainable catalytic systems.
Table 2: Catalysts in Pyridine and Related Heterocycle Synthesis
| Catalyst Type | Reaction Example | Significance | Reference(s) |
|---|---|---|---|
| Palladium | Amination of pyridine precursors | High efficiency in C-N bond formation | rsc.org |
| Copper | Cyclization and methoxylation reactions | Versatile for various transformations | organic-chemistry.org |
| Iron | Cyclization of ketoximes and aldehydes | Green, inexpensive, and efficient catalyst | rsc.org |
| Rhodium | Asymmetric B-H bond insertion | Creates chiral organoboranes from pyridine adducts | chinesechemsoc.org |
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes. nih.gov A key strategy in this domain is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product that incorporates most or all of the starting materials. bohrium.com This approach maximizes atom economy and simplifies procedures.
A highly efficient, one-pot, four-component reaction has been developed for synthesizing novel pyridine derivatives using an aromatic aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.govacs.org This reaction can be performed using either conventional heating or, more effectively, microwave irradiation, which significantly shortens reaction times from hours to minutes and often results in excellent yields and pure products. nih.govacs.org The use of microwave-assisted synthesis is a hallmark of green chemistry, providing rapid and efficient heating. nih.gov
Other green strategies include using environmentally benign solvents, employing solvent-free reaction conditions, or utilizing recyclable catalysts. nih.govbohrium.com The development of catalytic systems like I2/DMSO, which can facilitate C-C and C-heteroatom bond formation under mild, metal-free conditions, further contributes to the green synthesis toolkit. mdpi.com
Evaluation of Synthetic Efficiency and Yields
The efficiency of a synthetic route is a critical factor, particularly for potential large-scale production. Modern synthetic methods often offer significant advantages in terms of yield and reaction conditions over classical approaches.
Multi-component reactions, especially when assisted by microwave irradiation, have demonstrated remarkable efficiency. The one-pot, four-component synthesis of various pyridine derivatives consistently produces yields in the range of 82% to 94% in just 2–7 minutes. nih.govacs.org The iron-catalyzed cyclization for producing symmetrical pyridines is also described as proceeding in high yields. rsc.org Similarly, the base-catalyzed cascade reaction for benzofuro[3,2-b]pyridines afforded products in moderate to excellent yields, with a gram-scale reaction still achieving an 86% yield. acs.org The synthesis of a key protected intermediate, 2,3-dimethoxy-4,6-bis(methoxymethoxy)pyridine, was achieved in excellent yield as part of a longer synthetic sequence. nih.gov These examples underscore a trend towards highly efficient and high-yielding synthetic protocols in modern pyridine chemistry.
Table 3: Reported Yields for Various Pyridine Synthesis Methodologies
| Synthetic Method | Key Features | Reported Yield | Reference(s) |
|---|---|---|---|
| One-Pot Four-Component Reaction | Microwave-assisted, Green Chemistry | 82-94% | nih.govacs.org |
| Iron-Catalyzed Cyclization | Inexpensive Fe catalyst, Additive-free | High | rsc.org |
| K2CO3-Catalyzed Cascade Reaction | Base-catalyzed, One-pot cyclization | Moderate to Excellent (up to 86%) | acs.org |
| Precursor-Based MOM Protection | Multi-step synthesis of complex pyridine | Excellent | nih.gov |
Chemical Reactivity and Transformation Studies of 4,5 Dimethoxypyridin 3 Amine
Reactions at the Amine Functionality
The amine group at the C-3 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, including alkylation, acylation, and reactions with carbonyl compounds.
N-alkylation of aminopyridines can be challenging to control, often leading to mixtures of mono- and polyalkylated products. However, specific methods have been developed to achieve selective N-monoalkylation. One such method involves the reaction of an aminopyridine with a carboxylic acid in the presence of sodium borohydride (B1222165), which yields the corresponding N-alkylaminopyridine under mild conditions. researchgate.net Another approach utilizes a heterogeneous catalyst for the N-alkylation of aminopyridines with an alkylating agent, which can produce either N-monoalkylated or N,N-dialkylated products depending on the reaction conditions. google.com
A "self-limiting" alkylation strategy has also been described for N-aryl-N-aminopyridinium salts. This method involves N-alkylation followed by an in situ depyridylation, yielding secondary aryl-alkyl amines without the formation of overalkylation byproducts. acs.orgnih.gov This approach leverages a highly nucleophilic pyridinium (B92312) ylide intermediate, which, after alkylation, becomes a less reactive nucleophile, thus preventing further reaction. acs.org
The Menshutkin reaction , which involves the quaternization of a tertiary amine with an alkyl halide, is a fundamental process in organic chemistry. wikipedia.org While directly applicable to tertiary amines, the principles of this SN2 reaction, such as the preference for polar solvents and the reactivity order of alkyl halides (iodides > bromides > chlorides), are relevant to the alkylation of aminopyridines. wikipedia.org The reaction is influenced by electronic effects of substituents on the pyridine ring. acs.org Studies on the Menshutkin reaction between pyridine and methyl bromide or methyl iodide have provided insights into the reaction kinetics and the influence of solvent effects. researchgate.netacs.org
Table 1: Examples of N-Alkylation Reactions of Aminopyridine Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |
| 2- or 3-Aminopyridine (B143674) | Carboxylic acid | Sodium borohydride | N-Alkylaminopyridine | Good | researchgate.net |
| Aminopyridine | Alkylation raw material | Heterogeneous catalyst | N-Monoalkylated or N,N-dialkylated aminopyridine | - | google.com |
| N-Aryl-N-aminopyridinium salt | Alkyl halide | Cs2CO3 | Secondary aryl-alkyl amine | 42-98% | acs.orgnih.gov |
Acylation of the amine functionality in 4,5-Dimethoxypyridin-3-amine leads to the formation of stable amide bonds. This transformation is a cornerstone of organic synthesis, frequently employed in the construction of complex molecules. nih.govluxembourg-bio.com A variety of coupling reagents have been developed to facilitate this reaction, which typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov
For electron-deficient amines, such as some aminopyridine derivatives, amide bond formation can be sluggish. reddit.com However, optimized protocols using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-(dimethylamino)pyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) have proven effective. nih.gov DMAP is a highly efficient acylation catalyst, significantly accelerating the reaction rate compared to pyridine. thieme-connect.dewikipedia.org
The choice of solvent and base is also crucial for successful amidation. Solvents like acetonitrile (B52724) can significantly improve conversion rates, and elevated temperatures can drive the reaction to completion. nih.gov
Table 2: Reagents for Amide Bond Formation
| Coupling Reagent/System | Description | Reference |
| EDC/HOBt/DMAP | Effective for coupling electron-deficient amines and functionalized carboxylic acids. | nih.gov |
| HATU/DIPEA | A standard protocol for amide bond formation. | reddit.com |
| SOCl2 | A "nuclear bomb option" for activating carboxylic acids to acid chlorides for difficult couplings. | reddit.com |
| DMAP | A highly effective nucleophilic catalyst for acylation reactions. | thieme-connect.dewikipedia.org |
The reaction of primary amines with aldehydes or ketones is a fundamental process that leads to the formation of imines (Schiff bases), characterized by a carbon-nitrogen double bond. libretexts.orgmasterorganicchemistry.com This reaction is typically reversible and proceeds through a carbinolamine intermediate. libretexts.orglibretexts.org The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule. libretexts.orgyoutube.com
The reaction is often carried out under mildly acidic conditions (pH 4-5) to facilitate the dehydration step without fully protonating the amine nucleophile. masterorganicchemistry.commasterorganicchemistry.com
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of amines. wikipedia.org It involves the conversion of a carbonyl group to an amine through an intermediate imine, which is then reduced in situ. masterorganicchemistry.comwikipedia.org This one-pot procedure is highly efficient and avoids the overalkylation issues often associated with direct alkylation of amines. nih.govmasterorganicchemistry.com
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. masterorganicchemistry.com These reagents are mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the starting carbonyl compound. masterorganicchemistry.com The reaction is typically performed under weakly acidic conditions to promote imine formation. wikipedia.org
In some cases, a stepwise approach may be necessary, where the imine is formed first and then reduced in a separate step. redalyc.org This can be advantageous if the imine is particularly stable or if the direct reductive amination conditions are not effective. redalyc.org
Table 3: Common Reducing Agents in Reductive Amination
| Reducing Agent | Key Features | Reference |
| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions in the presence of aldehydes and ketones. | masterorganicchemistry.com |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | A common alternative to NaBH₃CN, avoiding the use of cyanide. | masterorganicchemistry.com |
| Sodium borohydride (NaBH₄) | A stronger reducing agent that can be used in a stepwise process. | redalyc.org |
| Catalytic Hydrogenation (H₂/catalyst) | A method for direct reductive amination. | wikipedia.org |
Reactions on the Pyridine Ring System
The pyridine ring, while aromatic, is electron-deficient due to the electronegativity of the nitrogen atom. This makes it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). uci.edu
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring. pearson.com It proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the ring, which stabilize the anionic intermediate. masterorganicchemistry.com
In methoxy-substituted pyridines, the methoxy (B1213986) group can act as a leaving group in SNAr reactions. A protocol for the nucleophilic amination of methoxypyridines has been developed using sodium hydride (NaH) in the presence of lithium iodide (LiI), allowing for the concise synthesis of various aminopyridines. ntu.edu.sg Generally, nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the 3-position does not allow for this resonance stabilization, making it less favorable. stackexchange.com
The reactivity of substituted pyridines in SNAr reactions is a subject of detailed kinetic and theoretical studies. researchgate.net The leaving group ability in SNAr reactions of pyridinium ions can differ from that observed in activated aryl systems. nih.govnih.gov
Electrophilic Substitution Reactions on Pyridine Nucleus
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. In pyridine, the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene, and typically directs substitution to the 3- and 5-positions. However, the presence of activating groups, such as the amino (-NH₂) and methoxy (-OCH₃) groups in this compound, can significantly influence the regioselectivity and rate of these reactions. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions.
Directed C-H Activation and Functionalization Reactions
Directed C-H activation has emerged as a powerful strategy for the selective functionalization of otherwise inert C-H bonds, often utilizing a directing group to guide a transition metal catalyst to a specific site. The amino group or the pyridine nitrogen in this compound could potentially serve as directing groups to facilitate the functionalization of adjacent C-H bonds. This methodology allows for the efficient formation of new carbon-carbon or carbon-heteroatom bonds.
However, a comprehensive review of published research revealed no specific studies detailing the directed C-H activation and functionalization of this compound. While the field of C-H activation is extensive, with numerous examples on various heterocyclic scaffolds, its application to this specific molecule has not been reported in the available scientific literature.
Metal-Catalyzed Transformations Involving this compound
Transition metal-catalyzed reactions are indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures. The amino group of this compound makes it a suitable candidate for a variety of metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Buchwald-Hartwig C-N/C-O, Chan-Lam)
The Buchwald-Hartwig amination and Chan-Lam coupling are powerful palladium- and copper-catalyzed methods, respectively, for the formation of C-N bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an amine with an aryl halide or a related electrophile (in the case of Buchwald-Hartwig) or an aryl boronic acid (in the case of Chan-Lam). wikipedia.orgwikipedia.orgorganic-chemistry.org As a primary amine, this compound is a potential substrate for these transformations, which would lead to the formation of diarylamines or N-aryl pyridinamines.
Despite the broad utility of these reactions, specific examples of Buchwald-Hartwig or Chan-Lam couplings utilizing this compound as the amine coupling partner could not be located in the current scientific literature. Consequently, no experimental data, such as catalyst systems, reaction conditions, or yields for such transformations involving this specific compound, can be presented.
Other Catalytic Reactions
Beyond the well-known cross-coupling reactions, a vast array of other metal-catalyzed transformations could potentially involve this compound. These could include reactions such as carbonylation, hydroamination, and various cyclization cascades, leveraging either the amino group or the pyridine scaffold. doi.orgnih.gov
A thorough literature search did not uncover any specific reports of other metal-catalyzed reactions where this compound was employed as a key substrate. Therefore, a detailed discussion with specific research findings in this area is not possible at this time.
Mechanistic Investigations of Reactions Involving 4,5 Dimethoxypyridin 3 Amine
Applications of 4,5 Dimethoxypyridin 3 Amine in Organic Synthesis
Building Block for Complex Heterocyclic Systems
The primary utility of aminopyridines in organic synthesis is their role as foundational units for constructing more elaborate heterocyclic scaffolds. The amino group provides a key nucleophilic center for cyclization and condensation reactions.
Fused pyridine (B92270) systems are a cornerstone of many biologically active compounds. While specific examples detailing the use of 4,5-Dimethoxypyridin-3-amine for the synthesis of imidazo[4,5-b]pyridines and triazolopyrimidines are not extensively documented in the reviewed literature, the general synthetic strategies for these scaffolds often rely on aminopyridine precursors.
Imidazo[4,5-b]pyridines , which are analogues of purines, are of significant interest in medicinal chemistry. researchgate.net Their synthesis can be achieved through various routes, often involving the cyclization of a substituted 2,3-diaminopyridine (B105623) or the reaction of an aminopyridine with other reagents to build the imidazole (B134444) ring. researchgate.netdntb.gov.ua For example, a common method involves the reaction of a 2-aminopyridine (B139424) derivative to form a pyridopyrimidine, which can be further modified.
Triazolopyrimidines are another class of fused heterocycles with established pharmacological importance. Their synthesis typically involves the condensation of a 2-aminopyridine with reagents that provide the triazole portion of the fused ring system. nih.govdntb.gov.ua For instance, reacting a 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like acetic anhydride (B1165640) or carbon disulphide can lead to the formation of 1,2,4-triazolo-[3,4-a]-pyridine derivatives. nih.gov
Although direct pathways from this compound are not specified, its structural similarity to other aminopyridines used in these syntheses suggests its potential as a substrate for analogous transformations.
The application of this compound in the specific construction of spiro and bridged heterocyclic systems is not well-documented in scientific literature. The synthesis of such complex, three-dimensional structures typically requires substrates with specific functionalities and stereochemistry that facilitate intramolecular cyclization or rearrangement reactions. While the amine functionality could theoretically participate in reactions leading to such systems, specific examples utilizing this particular pyridine derivative have not been identified.
Precursor for Pharmacologically Relevant Scaffolds
The pyridine ring is a privileged structure in drug design, and its derivatives are central to numerous pharmaceuticals. mdpi.com Fused heterocyclic systems derived from aminopyridines, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, have been investigated as potent inhibitors of enzymes like phosphodiesterase type 4 (PDE4). drugbank.com Similarly, aminopyrimidine derivatives have been developed as highly selective phosphodiesterase 5 (PDE5) inhibitors. nih.gov
Given that this compound is a functionalized aminopyridine, it represents a potential starting material for the synthesis of novel analogues of these and other pharmacologically active scaffolds. nih.govnih.gov The methoxy (B1213986) groups can influence the electronic properties and conformation of the final molecule, potentially impacting its biological activity and pharmacokinetic profile.
Role in Multi-Component Reactions (e.g., Mannich, Ugi, Petasis)
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. As a primary amine, this compound is a suitable candidate for several key MCRs, although specific examples of its use are not detailed in the available literature.
The Mannich reaction is a three-component reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org It combines an amine, an aldehyde (often formaldehyde), and a carbonyl compound. nih.gov The amine is crucial for the initial formation of an iminium ion, which then reacts with the enol form of the carbonyl compound. wikipedia.orgnih.gov
The Ugi reaction is a four-component reaction that brings together a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.orgnih.gov This reaction is renowned for its ability to rapidly generate diverse, peptide-like molecules. wikipedia.orgbeilstein-journals.orgresearchgate.net The amine component first condenses with the carbonyl compound to form an imine, which is a key intermediate in the reaction sequence. wikipedia.orgmdpi.com
The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org This reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org
| Reaction | Typical Reactants | General Product | Role of the Amine Component |
|---|---|---|---|
| Mannich | Amine, Aldehyde, Carbonyl Compound (with α-H) | β-Amino-carbonyl compound (Mannich base) | Forms an iminium ion intermediate. wikipedia.org |
| Ugi | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide (bis-amide) | Condenses with the carbonyl to form an imine intermediate. wikipedia.orgnih.gov |
| Petasis | Amine, Aldehyde/Ketone, Organoboronic Acid | Substituted Amine | Condenses with the carbonyl component. organic-chemistry.orgorganic-chemistry.org |
The participation of this compound in these MCRs could provide direct access to a wide array of complex molecules with potential applications in medicinal chemistry and materials science.
Synthesis of Advanced Organic Materials
The use of this compound in the synthesis of advanced organic materials such as polymers, dyes, or materials with specific electronic or photophysical properties is not described in the reviewed scientific literature. Pyridine-containing compounds are sometimes incorporated into catalysts or functional materials, but the specific role of this particular substituted pyridine in materials science remains an area for future exploration. researchgate.net
Derivatization Strategies for 4,5 Dimethoxypyridin 3 Amine
Chemical Derivatization for Enhanced Reactivity and Selectivity
The primary amino group (-NH2) on the pyridine (B92270) ring of 4,5-Dimethoxypyridin-3-amine is a potent activating group and a nucleophilic center. While beneficial, this high reactivity can sometimes lead to a lack of selectivity in subsequent reactions or undesired side products. Chemical derivatization is a key strategy to modulate this reactivity.
One common approach is the protection of the amino group, most frequently through acylation . Reacting the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), converts it into a less reactive and less basic amide. This amide group is still an ortho-, para-director for electrophilic aromatic substitution but is significantly less activating than the original amine, allowing for more controlled reactions on the pyridine ring. Furthermore, the bulky nature of the acyl group can provide steric hindrance, directing incoming reagents to other positions. After the desired reaction is completed, the acyl group can be removed by hydrolysis to regenerate the amine.
Another strategy involves alkylation to form secondary or tertiary amines. Introducing alkyl groups can alter the steric and electronic environment of the molecule, influencing its reaction pathways. For example, the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines has been explored to create tubulin polymerization inhibitors, demonstrating how modifying the amine can be a crucial step in creating biologically active molecules. nih.gov
Table 1: Derivatization for Modulating Reactivity and Selectivity
| Reaction Type | Reagent Example | Derivative Formed | Purpose |
|---|---|---|---|
| Acylation (Protection) | Acetyl Chloride (CH3COCl) | N-(4,5-dimethoxy-3-pyridinyl)acetamide | Reduces the activating effect of the amine, improves selectivity in subsequent reactions. |
| Sulfonylation | Tosyl Chloride (TsCl) | N-(4,5-dimethoxy-3-pyridinyl)-4-methylbenzenesulfonamide | Forms a stable sulfonamide, useful as a protecting group or for introducing specific molecular frameworks. |
| Alkylation | Methyl Iodide (CH3I) | N,N-dimethyl-4,5-dimethoxypyridin-3-amine | Increases nucleophilicity of the nitrogen for certain reactions; alters steric and electronic properties. |
Strategies for Analytical Characterization (excluding basic identification)
Beyond fundamental identification, derivatization is critical for enhancing the detection and separation of this compound in complex matrices, particularly for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC). The native molecule may lack a strong chromophore or fluorophore, leading to poor sensitivity with UV or fluorescence detectors.
Pre-column derivatization addresses this by attaching a tag to the amino group that possesses desirable analytical properties. For instance, reacting the amine with a reagent containing a large, conjugated π-system can significantly increase its UV absorbance. Similarly, using a fluorescent tagging agent, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC), can render the molecule highly fluorescent, enabling quantification at very low concentrations. researchgate.net
In the context of mass spectrometry, derivatization can improve ionization efficiency. Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) are known to specifically modify primary amines, leading to derivatives that ionize more effectively. mdpi.com This strategy can be crucial for metabolite profiling and trace analysis. rsc.org For example, a study on 4-aminopyridine (B3432731) used 4-iodobenzoyl chloride as a derivatization reagent to introduce an iodine atom, which is highly sensitive to detection by HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). rsc.org Such an approach could be adapted for this compound to achieve very low limits of quantification.
Table 2: Derivatization for Enhanced Analytical Detection
| Analytical Technique | Reagent Example | Purpose of Derivatization | Resulting Advantage |
|---|---|---|---|
| HPLC-UV | Benzoyl Chloride | Introduce a strong chromophore (benzoyl group). | Increased sensitivity for UV detection. |
| HPLC-Fluorescence | Dansyl Chloride | Attach a fluorescent tag. | Enables trace-level quantification with high specificity. |
| LC-MS/MS | 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) | Improve ionization efficiency and introduce a specific fragmenting moiety. mdpi.com | Lower detection limits and more reliable quantification. mdpi.com |
| HPLC-ICP-MS | 4-Iodobenzoyl Chloride | Introduce a hetero-element (Iodine) for sensitive elemental detection. rsc.org | Extremely high sensitivity and element-specific detection. rsc.org |
Derivatization for Functional Group Interconversion
Derivatization is a powerful tool for the interconversion of functional groups, allowing this compound to serve as a versatile precursor for a wide range of other substituted pyridines. The primary amino group is an excellent starting point for such transformations.
A prominent example is the Sandmeyer reaction , which provides a pathway to replace the amino group with various substituents that are difficult to introduce directly. wikipedia.orgorganic-chemistry.org The process begins with the diazotization of the amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be treated with copper(I) salts to introduce halides (CuCl, CuBr) or a cyano group (CuCN). wikipedia.orgbyjus.com This method allows for the synthesis of compounds like 3-chloro-, 3-bromo-, and 3-cyano-4,5-dimethoxypyridine, which are valuable synthetic intermediates. wikipedia.orgorganic-chemistry.org The diazonium salt can also be converted to a hydroxyl group by heating in water, or to an iodo group by reaction with potassium iodide. organic-chemistry.org
Beyond the Sandmeyer reaction, the amine can be converted into other nitrogen-containing functionalities. For example, reaction with azides can lead to the formation of triazenes, while oxidation under specific conditions could yield nitro or nitroso compounds. These transformations significantly expand the synthetic utility of the parent amine, making it a key building block in medicinal and materials chemistry.
Table 3: Derivatization for Functional Group Interconversion
| Reaction Name/Type | Key Reagents | Initial Functional Group | Final Functional Group | Product Example |
|---|---|---|---|---|
| Sandmeyer Reaction (Chlorination) | 1. NaNO2, HCl 2. CuCl | -NH2 (Amine) | -Cl (Chloro) | 3-Chloro-4,5-dimethoxypyridine |
| Sandmeyer Reaction (Bromination) | 1. NaNO2, HBr 2. CuBr | -NH2 (Amine) | -Br (Bromo) | 3-Bromo-4,5-dimethoxypyridine |
| Sandmeyer Reaction (Cyanation) | 1. NaNO2, H+ 2. CuCN | -NH2 (Amine) | -CN (Cyano) | 4,5-Dimethoxypyridine-3-carbonitrile |
| Diazotization-Hydrolysis | 1. NaNO2, H2SO4 2. H2O, Heat | -NH2 (Amine) | -OH (Hydroxyl) | 4,5-Dimethoxypyridin-3-ol |
| Iodination | 1. NaNO2, H+ 2. KI | -NH2 (Amine) | -I (Iodo) | 3-Iodo-4,5-dimethoxypyridine |
Computational Chemistry Studies of 4,5 Dimethoxypyridin 3 Amine
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov
Table 1: Calculated Quantum Chemical Descriptors
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. materialsciencejournal.org |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. materialsciencejournal.org |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. scirp.org |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons to itself. |
Note: The values for 4,5-Dimethoxypyridin-3-amine would be determined through specific DFT calculations.
Reaction Mechanism Prediction and Validation (e.g., DFT Calculations)
Density Functional Theory (DFT) calculations are a cornerstone in predicting and validating chemical reaction mechanisms. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies, providing a detailed, step-by-step view of how a reaction proceeds. researchgate.netmdpi.com This is particularly useful in understanding the synthesis of complex molecules or their metabolic pathways.
For reactions involving pyridinamine derivatives, DFT can elucidate the roles of catalysts, predict regioselectivity, and explain experimentally observed outcomes. researchgate.net For instance, in reactions like acylation or cyclization, computational models can compare different possible pathways to determine the most energetically favorable one. nih.gov The calculations can model the structure of transition states, which are high-energy, transient species that cannot be observed experimentally but are critical for determining the reaction rate.
The accuracy of these predictions depends on the chosen functional and basis set, with methods like M06-2X and B3LYP being commonly employed for organic reaction mechanisms. mdpi.com By comparing the calculated energy barriers with experimental kinetic data, the proposed mechanism can be validated. These computational insights are invaluable for optimizing reaction conditions, such as temperature and solvent, to improve product yield and selectivity.
Conformational Analysis and Energy Landscapes
Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (local minima on the potential energy landscape) and the energy barriers for interconversion between them. nih.gov Understanding the preferred conformation of this compound is essential as it dictates how the molecule will interact with other molecules, including biological receptors.
Computational methods, such as molecular dynamics (MD) simulations and systematic conformational searches, are used to explore the potential energy surface of a molecule. nih.gov These methods generate a large number of possible conformations, and their relative energies are calculated using quantum mechanics or molecular mechanics. The results are often visualized as a conformational energy landscape, where low-energy regions correspond to stable, more populated conformations. chemrxiv.org
For this compound, the orientation of the methoxy (B1213986) and amine groups relative to the pyridine (B92270) ring would be of primary interest. The analysis would identify the most stable rotamers and the energetic cost of rotating these substituent groups. This information is crucial for understanding its structural dynamics and provides the foundational geometry for further studies like molecular docking. chemrxiv.org
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). d-nb.infougm.ac.id This method is fundamental in drug discovery for predicting the binding mode of a potential drug molecule within the active site of a target protein. nih.gov For this compound, docking studies can model its interactions with various protein targets.
The process involves preparing the 3D structures of both the ligand and the protein. d-nb.info The ligand's conformational flexibility is often taken into account, and a scoring function is used to rank the different binding poses based on their predicted binding affinity or free energy of binding. ugm.ac.id The output of a docking simulation is a set of potential binding modes, which are then analyzed to understand the key intermolecular interactions. researchgate.net
These interactions, which stabilize the ligand-protein complex, can include:
Hydrogen bonds: Formed between hydrogen bond donors (like the amine group) and acceptors.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.
Pi-Pi stacking: Interactions between aromatic rings.
Van der Waals forces: General attractive or repulsive forces between atoms. d-nb.info
By visualizing the docked pose, researchers can identify the specific amino acid residues in the protein's binding pocket that interact with the ligand. researchgate.netnih.gov This detailed interaction modeling provides a structural hypothesis for the ligand's binding mechanism, guiding further chemical modifications to improve binding affinity and specificity, without making claims about the compound's biological efficacy.
Table 2: Common Intermolecular Interactions in Ligand-Protein Binding
| Interaction Type | Description | Potential Groups in this compound |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amine group (-NH2), Pyridine nitrogen, Methoxy oxygens (-OCH3) |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Methyl groups (-CH3), Aromatic pyridine ring |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine ring |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule |
Advanced Spectroscopic Characterization of 4,5 Dimethoxypyridin 3 Amine and Its Derivatives Excluding Basic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While standard 1H and 13C NMR are fundamental for basic identification, advanced NMR techniques are indispensable for the unambiguous structural elucidation of complex 4,5-Dimethoxypyridin-3-amine derivatives. These methods are crucial for determining stereochemistry, through-space atomic proximities, and subtle electronic effects of substituents on the pyridine (B92270) ring.
Two-dimensional (2D) NMR experiments are particularly powerful. For instance, Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks, confirming the connectivity of the pyridine ring protons and their relationship with any aliphatic substituents. For derivatives of this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations. These are instrumental in assigning the quaternary carbons of the pyridine ring and the methoxy (B1213986) carbons, which lack attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key for determining through-space relationships. For example, in a derivative where the amine group is substituted, NOESY can confirm the spatial proximity of the substituent's protons to the methoxy groups or the pyridine ring protons, which is critical for conformational analysis. The introduction of specific isotopic labels, such as deuterium (B1214612) (²H), can also be employed to simplify complex proton spectra and enhance the detectability of other nuclei through processes like Signal Amplification by Reversible Exchange (SABRE), which has been shown to significantly improve signal intensity for pyridine derivatives. nih.gov
The chemical shifts themselves are sensitive to the electronic nature of substituents. Electron-donating groups on the pyridine ring generally cause an upfield shift (lower ppm) of the ring protons and carbons, whereas electron-withdrawing groups induce a downfield shift. nih.govresearchgate.net This allows for a detailed analysis of electronic effects within a series of derivatives.
Table 1: Representative 2D NMR Correlations for a Hypothetical Derivative (N-benzyl-4,5-dimethoxypyridin-3-amine)
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| H-2 | H-6 | C-3, C-4, C-6 | H-6, NH, Methoxy-H (at C-4) |
| H-6 | H-2 | C-2, C-4, C-5 | H-2, Methoxy-H (at C-5) |
| Methoxy-H (at C-4) | - | C-4, C-3, C-5 | H-2 |
| Methoxy-H (at C-5) | - | C-5, C-4, C-6 | H-6 |
| NH | Benzyl-CH₂ | C-3, C-2, C-4, Benzyl-C | Benzyl-CH₂, H-2 |
| Benzyl-CH₂ | NH, Benzyl-Aryl-H | C-3, Benzyl-C, Benzyl-Aryl-C | NH, H-2, Benzyl-Aryl-H |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, effectively serving as a molecular fingerprint. For this compound and its derivatives, these methods are used to identify key functional groups and to understand how substitution patterns affect the vibrational framework of the pyridine ring.
The IR spectrum of an aminopyridine is characterized by several key regions. The N-H stretching vibrations of the primary amine group in this compound are typically observed in the 3300-3500 cm⁻¹ region as two distinct bands corresponding to asymmetric and symmetric stretching. tsijournals.com The C-H stretching of the aromatic ring and methoxy groups appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The region between 1400 cm⁻¹ and 1650 cm⁻¹ is particularly informative, containing the C=C and C=N ring stretching vibrations. researchgate.netresearchgate.net These modes are sensitive to coordination with metal ions or protonation, which often causes a shift to higher wavenumbers. researchgate.netlehigh.edu The C-N stretching of the amino group is found around 1300-1330 cm⁻¹, while the C-O stretching of the methoxy groups gives rise to strong bands typically in the 1020-1275 cm⁻¹ range. tsijournals.com
Raman spectroscopy, which relies on inelastic scattering of light, is especially useful for analyzing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. A complete vibrational assignment for pyridine and its deuterated analogs has been established, providing a strong foundation for interpreting the spectra of more complex derivatives. cdnsciencepub.comcdnsciencepub.com By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of all fundamental vibrational modes can be achieved, offering a deeper understanding of the molecule's force constants and bond strengths. tsijournals.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| N-H Asymmetric Stretch | ~3440 | IR |
| N-H Symmetric Stretch | ~3320 | IR, Raman |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch (Methoxy) | 2850-2950 | IR, Raman |
| N-H Scissoring | ~1630 | IR, Raman |
| C=C / C=N Ring Stretch (ν₈ₐ) | 1580-1610 | IR, Raman |
| C=C Ring Stretch (ν₁₉ₐ) | 1440-1480 | IR, Raman |
| C-N Stretch (Aryl-Amine) | 1300-1330 | IR |
| C-O Asymmetric Stretch (Aryl-Ether) | 1250-1275 | IR |
| C-O Symmetric Stretch (Aryl-Ether) | 1020-1050 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For pyridine-based compounds like this compound, the spectra are typically characterized by two main types of transitions: π→π* and n→π*. aip.org
The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are generally high-energy transitions, resulting in strong absorption bands in the UV region. libretexts.org For substituted pyridines, these bands are often observed below 300 nm. researchgate.net The n→π* transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. These transitions are lower in energy and have significantly lower molar absorptivities compared to π→π* transitions. aip.org
The positions and intensities of these absorption bands are highly sensitive to the nature and position of substituents on the pyridine ring. The electron-donating amino and methoxy groups in this compound are expected to cause a bathochromic shift (red shift) of the π→π* transition to longer wavelengths compared to unsubstituted pyridine. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level.
Solvent polarity also plays a crucial role. A shift to longer wavelengths (red shift) in polar solvents is often observed for π→π* transitions. researchgate.net Conversely, n→π* transitions typically exhibit a hypsochromic shift (blue shift) in polar, protic solvents due to the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding, which increases the energy required for the transition. aip.org Studying these solvatochromic effects can provide valuable information about the electronic structure and polarity of the molecule's ground and excited states.
Table 3: Expected UV-Vis Absorption Maxima for this compound in Different Solvents
| Solvent | Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Hexane (Nonpolar) | π→π | ~285 | High (~10,000) |
| n→π | ~320 | Low (~500) | |
| Ethanol (Polar, Protic) | π→π | ~295 | High (~12,000) |
| n→π | ~310 | Low (~450) |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Advanced mass spectrometry, particularly when coupled with tandem MS (MS/MS), allows for the detailed analysis of molecular fragmentation pathways, which is essential for structural confirmation and identification of unknown derivatives. Electrospray ionization (ESI) is a soft ionization technique commonly used for pyridine derivatives, as it typically produces a prominent protonated molecule [M+H]⁺. nih.govresearchgate.net
The fragmentation of the [M+H]⁺ ion of this compound and its derivatives in the collision cell of a mass spectrometer would provide structurally significant fragment ions. Common fragmentation pathways for substituted pyridines include the loss of small neutral molecules or radicals from the substituents. nih.gov For the parent compound, one would expect to observe:
Loss of a methyl radical (•CH₃): A primary fragmentation from a methoxy group to yield an [M+H - 15]⁺ ion.
Loss of formaldehyde (B43269) (CH₂O): A subsequent loss from the remaining methoxy group, leading to an [M+H - 30]⁺ ion.
Loss of ammonia (B1221849) (NH₃): Cleavage related to the amino group.
In pyridine-containing structures, the pyridine ring itself is relatively stable, but its substituents provide characteristic fragmentation patterns. For example, in sesquiterpene pyridine alkaloids, fragmentation often involves the loss of side chains while retaining characteristic ions of the pyridine moiety. nih.gov For derivatized compounds, such as N-acyl or N-sulfonyl derivatives, the fragmentation patterns will be dominated by cleavage at the newly formed bond, providing clear evidence of the modification. nih.gov High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the parent and fragment ions, which allows for the calculation of their elemental formulas, greatly increasing confidence in structural assignments. nih.gov
Table 4: Predicted ESI-MS/MS Fragmentation for Protonated this compound ([C₇H₁₁N₂O₂]⁺, m/z 155.08)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 155.08 | 140.06 | •CH₃ (15.02) | [M+H - CH₃]⁺ |
| 155.08 | 125.07 | CH₂O (30.01) | [M+H - CH₂O]⁺ |
| 155.08 | 124.05 | •OCH₃ (31.03) | [M+H - OCH₃]⁺ |
| 140.06 | 112.05 | CO (28.01) | [C₆H₆N₂O]⁺ |
| 125.07 | 95.05 | CH₂O (30.02) | [M+H - 2(CH₂O)]⁺ |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.
For this compound, an XRD analysis would reveal the planarity of the pyridine ring and the orientation of the amino and methoxy substituents relative to the ring. Of particular interest would be the intermolecular hydrogen bonding network formed by the amino group. The amine protons can act as hydrogen bond donors, while the pyridine nitrogen and the amine nitrogen's lone pair can act as acceptors, leading to the formation of dimers, chains, or more complex supramolecular architectures in the crystal lattice. The methoxy groups, while not strong hydrogen bond participants, influence the crystal packing through steric and weak electrostatic interactions.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 7.9 |
| β (°) | 105.2 |
| Z (molecules per unit cell) | 4 |
| Key Intermolecular Interaction | N-H···N hydrogen bonds forming a chain |
Fluorescence Spectroscopy and Photophysical Properties
Fluorescence spectroscopy provides insights into the electronic excited states of a molecule and its de-excitation pathways. Many aminopyridine derivatives exhibit fluorescence, and their photophysical properties, such as emission wavelength (λₑₘ) and fluorescence quantum yield (Φբ), are highly dependent on their molecular structure and environment. nih.govnih.gov
The fluorescence of aminopyridines typically arises from an excited state with significant intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating amino group to the electron-accepting pyridine ring. The presence of additional electron-donating methoxy groups in this compound is expected to enhance this ICT character, potentially leading to a higher quantum yield and a red-shifted emission compared to simpler aminopyridines. nih.gov
The fluorescence properties are often sensitive to solvent polarity. In polar solvents, the ICT excited state is stabilized, which typically leads to a red shift in the emission spectrum (positive solvatochromism). researchgate.net The fluorescence quantum yield can also be strongly affected by the solvent environment and pH. For instance, the quantum yield of 3-aminopyridine (B143674) drops significantly when moving from acidic to basic media. nih.gov
The study of the photophysical properties of a series of this compound derivatives would involve measuring their absorption and emission spectra, fluorescence lifetimes (τ), and quantum yields in various solvents. This data helps to build a comprehensive understanding of the structure-property relationships governing their light-emitting behavior, which is crucial for applications in areas like fluorescent probes and optoelectronic materials. researchgate.netnih.gov
Table 6: Representative Photophysical Data for Substituted Aminopyridines
| Compound/Derivative | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φբ) | Solvent | Reference |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 | - | nih.gov |
| 3-Aminopyridine | 290 | - | 0.32 | Water | nih.gov |
| Substituted Pyridine Derivative 1 | - | 460 | 0.07 | DCM | nih.gov |
| Substituted Pyridine Derivative 2 | - | 487 | 0.16 | DCM | nih.gov |
Role of 4,5 Dimethoxypyridin 3 Amine in Ligand Design and Coordination Chemistry
Coordination Modes and Metal-Ligand Interactions
There is no published research detailing the coordination modes of 4,5-Dimethoxypyridin-3-amine with various metal centers. The potential for this compound to act as a monodentate, bidentate, or bridging ligand remains unexplored. The electronic and steric effects of the methoxy (B1213986) and amine substituents on the pyridine (B92270) ring would theoretically influence its binding properties, but experimental data, such as X-ray crystallographic studies or spectroscopic analysis of its metal complexes, is not available to confirm these interactions.
Application in Catalysis (e.g., Photoredox Catalysis, Organometallic Catalysis)
There are no documented applications of this compound or its metal complexes in any form of catalysis. The fields of photoredox and organometallic catalysis frequently employ tailored ligands to tune the properties of metal catalysts. However, this compound has not been identified as a ligand in any such catalytic systems described in the literature.
Investigation of Ligand Properties on Catalytic Performance
As there are no reports on the catalytic applications of this compound complexes, no investigations into the influence of its specific properties (such as the electron-donating nature of its substituents) on catalytic performance have been conducted. Such studies are contingent on the initial synthesis and characterization of catalytically active complexes, which have not yet been reported.
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. youtube.com These technologies offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and the potential for high-throughput library generation. youtube.comnih.gov For a molecule like 4,5-Dimethoxypyridin-3-amine, these approaches could be transformative.
Future research will likely focus on developing robust and scalable continuous-flow routes to this compound and its analogues. This could involve the miniaturization of reaction vessels to microreactors, enabling precise control over parameters such as temperature, pressure, and reaction time. mdpi.com The integration of in-line purification and analysis techniques would further streamline the synthetic process, allowing for the rapid generation of a diverse library of derivatives for screening in various applications. researchgate.net Automated platforms can facilitate the exploration of a wide range of reaction conditions, accelerating the discovery of optimal synthetic pathways. rsc.orgatomfair.com
Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of Pyridine (B92270) Derivatives
| Feature | Traditional Batch Synthesis | Flow Chemistry |
| Reaction Control | Limited, potential for hotspots | Precise control over temperature and mixing |
| Scalability | Often requires re-optimization | Scalable by extending reaction time |
| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, enhanced safety |
| Throughput | Low to moderate | High, suitable for library synthesis |
Application of Machine Learning in Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and organic chemistry is a rapidly expanding frontier. jrfglobal.comrjptonline.org Machine learning (ML) algorithms are now capable of predicting reaction outcomes, suggesting optimal reaction conditions, and even devising novel synthetic routes. bohrium.combeilstein-journals.orgbohrium.com For this compound, ML could play a pivotal role in navigating its complex chemical space.
Exploration of Novel Reactivity and Functionalization Pathways
The inherent electronic properties of the this compound scaffold, characterized by an electron-rich pyridine ring with multiple substituents, present a fertile ground for exploring novel reactivity. The functionalization of pyridine rings, particularly at positions remote from the nitrogen atom, remains a significant challenge in organic synthesis. nih.govchemrxiv.org
Future research will undoubtedly focus on the selective functionalization of the C-H bonds of the pyridine ring. Given the existing substitution pattern, exploring methodologies for late-stage diversification at the remaining open positions would be of high value. beilstein-journals.orgacs.org The amino and methoxy (B1213986) groups can act as directing groups, influencing the regioselectivity of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nih.govwhiterose.ac.uk Moreover, the amino group itself offers a handle for a wide array of transformations, including amidation, alkylation, and the construction of more complex heterocyclic systems. acs.org The development of novel catalytic systems will be crucial for unlocking new reaction pathways and accessing previously unattainable derivatives. rsc.org
Interdisciplinary Research with Chemical Biology and Materials Science
The structural features of this compound make it an attractive candidate for applications beyond traditional organic synthesis, extending into the realms of chemical biology and materials science. The pyridine scaffold is a common motif in many biologically active compounds and pharmaceuticals. wikipedia.orgnih.govresearchgate.netijnrd.org
In chemical biology, derivatives of this compound could be explored as novel fluorescent probes for bioimaging, leveraging the inherent photophysical properties of substituted aminopyridines. nih.gov The synthesis and evaluation of libraries of these compounds against various biological targets could lead to the discovery of new therapeutic agents. nih.govrsc.orgnih.gov
In materials science, the incorporation of the this compound unit into polymeric structures could lead to new materials with interesting electronic and optical properties. researcher.liferesearchgate.net For instance, pyridine-based polymers have been investigated for applications in organic electronics and as specialized adsorbents. nih.gov The ability to tune the properties of these materials through chemical modification of the pyridine core opens up a vast design space for the creation of functional materials with tailored characteristics.
Q & A
Q. What are the recommended synthetic routes for 4,5-Dimethoxypyridin-3-amine in laboratory settings?
- Methodological Answer : A two-step approach is commonly employed:
Chlorination-Amination : Start with a pyridine precursor (e.g., 4,5-dimethoxypyridine). Introduce an amine group via nucleophilic substitution using NH₃/amine sources under controlled heating (80–100°C) in a polar aprotic solvent (e.g., DMF) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
- Key Considerations : Monitor reaction progress with TLC and optimize reaction time to minimize byproducts (e.g., di-substituted amines).
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic proton signals (δ ~6.5–8.0 ppm) to confirm substitution patterns .
- IR Spectroscopy : Identify N-H stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1250–1050 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance).
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for powder handling.
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How do electronic effects of methoxy groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Study : Use DFT calculations to map electron density distribution. Methoxy groups are electron-donating, activating specific positions (e.g., para to amine) for electrophilic substitution.
- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; compare yields and regioselectivity with/without methoxy groups. Track kinetics via in-situ NMR .
Q. What strategies improve regioselectivity in functionalizing this compound?
- Methodological Answer :
- Protective Groups : Temporarily block the amine with Boc groups to direct reactions to methoxy-adjacent positions.
- Catalytic Systems : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to sterically hinder undesired sites .
- Solvent Effects : Polar solvents (e.g., DMSO) enhance hydrogen bonding, stabilizing transition states at specific positions.
Q. How can computational models predict the stability of this compound under varying conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model degradation pathways at elevated temperatures (e.g., 50–100°C) to identify vulnerable bonds (e.g., C-O).
- pKa Prediction : Use software like MarvinSuite to estimate protonation states at physiological pH, guiding storage and reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
